molecular formula C19H18N4O5S B11215340 [4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone

[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone

Cat. No.: B11215340
M. Wt: 414.4 g/mol
InChI Key: CDFKSDVQQMRKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzisothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Another method involves the oxidation of 3-methyl-4-nitrobenzoic acid using nitric acid, which provides a high yield and is suitable for large-scale industrial production .

Industrial Production Methods

Industrial production of this compound may involve the use of diluted nitric acid as an oxidant, replacing more hazardous and costly oxidizing agents like potassium permanganate or chromium trioxide. This method not only improves yield but also reduces environmental impact by allowing the recycling of waste acid .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzisothiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nitric acid for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may have different biological activities.

Scientific Research Applications

3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-nitrobenzoyl)piperazine
  • 1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
  • 4-Methyl-3-nitrobenzonitrile

Uniqueness

Compared to similar compounds, 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE stands out due to its unique benzisothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone

InChI

InChI=1S/C19H18N4O5S/c1-13-12-14(6-7-16(13)23(25)26)19(24)22-10-8-21(9-11-22)18-15-4-2-3-5-17(15)29(27,28)20-18/h2-7,12H,8-11H2,1H3

InChI Key

CDFKSDVQQMRKMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.